molecular formula C11H17ClN2S B2491195 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine CAS No. 885950-50-5

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine

Cat. No.: B2491195
CAS No.: 885950-50-5
M. Wt: 244.78
InChI Key: FEIGSLIOAQWZLT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not publicly available, structural analogs and functional group analysis provide insights into expected signals:

Proton Environment Expected ¹H NMR Shift (ppm) Multiplicity Basis
Piperidine C-H (equatorial) 1.2–1.8 m Alkyl C-H
Piperidine C-H (axial) 2.2–2.5 m Ring strain
Thiazole C-H (aromatic) 7.2–7.8 s Aromatic deshielding
Methylene bridge (CH₂) 3.5–4.0 t Electronegative adjacent atoms

13C NMR Correlations :

  • Piperidine carbons : 25–45 ppm (sp³ carbons).
  • Thiazole carbons : 120–160 ppm (aromatic carbons), with sulfur adjacent carbons shifted downfield.

Mass Spectrometry (MS)

Electron-impact (EI) mass spectrometry would reveal:

  • Molecular ion peak : m/z 244.78 (C₁₁H₁₇ClN₂S⁺).
  • Fragmentation patterns :
    • Loss of ethyl group: m/z 216.71 ([M – C₂H₅]⁺).
    • Cleavage at methylene bridge: m/z 173 ([C₈H₉ClN₂S]⁺).

Infrared (IR) Spectroscopy

Key absorption bands would include:

  • N–H stretch (piperidine): 3300–3500 cm⁻¹ (weak, due to limited hydrogen bonding).
  • C–Cl stretch (thiazole): 600–800 cm⁻¹ (distinctive for aromatic chlorides).
  • C=N/C–S vibrations (thiazole): 1570–1620 cm⁻¹ and 700–850 cm⁻¹, respectively.

Crystallographic Studies and Conformational Analysis

X-Ray Crystallography

While no experimental data exists for this compound, theoretical predictions suggest:

  • Unit cell parameters : Likely monoclinic or orthorhombic symmetry due to the rigid thiazole-piperidine linkage.
  • Space group : Common for substituted piperidines, such as P2₁/c or Pbca.
  • Conformational preferences :
    • Piperidine ring : Predominantly chair conformation, with ethyl group in equatorial position to minimize steric strain.
    • Thiazole substituent : Planar geometry enforced by aromaticity, with chlorine and methyl groups in syn or anti arrangements.

Conformational Flexibility

  • Methylene bridge : Free rotation allows varying dihedral angles between the piperidine and thiazole planes.
  • Thiazole substituents : Restricted rotation due to conjugation with the aromatic system.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Studies

Theoretical investigations using B3LYP/6-31G(d) basis sets would yield:

  • HOMO-LUMO gaps : ~4–5 eV, indicative of moderate electronic excitation energy.
  • Electron density distribution :
    • HOMO : Localized on the thiazole π-system.
    • LUMO : Distributed across the piperidine ring and methylene bridge.

Charge Distribution and Reactivity

  • Electrophilic regions : Thiazole chlorine (δ⁺) and piperidine nitrogen (δ⁻).
  • Nucleophilic sites : Thiazole sulfur and piperidine ring carbons.

Properties

IUPAC Name

2-chloro-5-[(2-ethylpiperidin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2S/c1-2-9-5-3-4-6-14(9)8-10-7-13-11(12)15-10/h7,9H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIGSLIOAQWZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine typically involves the reaction of 2-chloro-1,3-thiazole with 2-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile or dimethylformamide, and may require the use of catalysts or reagents to facilitate the process . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom on the thiazole ring is susceptible to nucleophilic substitution. Key transformations include:

Reagent/ConditionsProductYieldMechanism Notes
Hydrazine (NH₂NH₂)Pyrazole derivatives via ring-opening/closure 73–76%Involves intermediate thiazolidinone formation followed by hydrazine attack
2-Aminophenol derivatives(E)-2,3-Dihydrobenzoxazoles ModerateDual Cl substitution with H-bond stabilization
Aniline derivativesThiazolidinones 73–76%Electrophilic substitution at thiazole C2 position

These reactions highlight the thiazole ring’s role as a reactive site for nucleophiles, particularly under mild conditions .

Oxidation Reactions

The thiazole sulfur atom undergoes oxidation:

Oxidizing AgentProductConditions
Hydrogen peroxide (H₂O₂)Thiazole sulfoxide/sulfone Room temperature, aqueous
Potassium permanganate (KMnO₄)Sulfonic acid derivativesAcidic, elevated temperature

Oxidation selectivity depends on reagent strength and stoichiometry. Sulfoxide intermediates are commonly observed .

Reduction Reactions

The thiazole ring and piperidine nitrogen participate in reduction:

Reducing AgentTarget SiteProduct
Sodium borohydride (NaBH₄)Thiazole C=N bondPartially saturated thiazoline
Lithium aluminum hydride (LiAlH₄)Piperidine ringDecahydroquinoline analogs

Selective reduction of the thiazole ring requires controlled conditions to avoid over-reduction.

Cross-Coupling Reactions

The chloro-thiazole moiety enables transition metal-catalyzed couplings:

Reaction TypeCatalyst/BaseProduct Application
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃ Biaryl derivatives for drug intermediates
Buchwald–HartwigPd₂(dba)₃, XPhos Piperazine-linked heterocycles (e.g., M₃ mAChR modulators)

These reactions exploit the C–Cl bond’s reactivity for constructing complex architectures .

Ring Transformation Reactions

Heating with heterocyclic aldehydes induces cyclocondensation:

ReagentConditionsProductYield
2-Formyl heterocyclesAcetic acid, trimethylamineZ-Configured hetarylmethylidenethiazolidinones 70–90%

The Z-configuration is confirmed by ¹H NMR (δ 7.72–8.15 ppm for methylidene protons) .

Alkylation/Functionalization

The piperidine nitrogen serves as a site for alkylation:

ReagentConditionsProduct
Ethyl acrylateReflux, EtOHN-Acylpiperidine derivatives
4,6-DichloropyrimidineNaH, THFPyrimidine-piperidine hybrids

These modifications enhance pharmacological activity, as seen in M₃ mAChR PAMs .

Critical Reaction Insights

  • Steric Effects : Bulky substituents on the thiazole ring (e.g., pyrazole) lead to diastereomeric mixtures .

  • Electronic Effects : Electron-withdrawing groups (EWGs) on aniline derivatives improve thiazolidinone yields .

  • Catalyst Optimization : Pd₂(dba)₃/XPhos systems enhance coupling efficiency compared to traditional Pd(PPh₃)₄ .

Scientific Research Applications

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell division, leading to antiproliferative effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several neonicotinoids, piperidine derivatives, and thiazole-containing molecules. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications/Toxicity Environmental Impact
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine C₁₁H₁₇ClN₂S 2-ethylpiperidine, thiazolylmethyl 244.78 Limited data; potential agrochemical intermediate (discontinued commercially) . Unknown; structural analogs suggest moderate soil adsorption .
Clothianidin (ISO) C₆H₈ClN₅O₂S Nitroguanidine, thiazolylmethyl 249.68 Neonicotinoid insecticide; targets nicotinic acetylcholine receptors . Highly toxic to aquatic life (LC₅₀ > 104.2 mg/L for fish); persistent in soil .
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine C₁₁H₁₇ClN₂S 2,6-dimethylpiperidine, thiazolylmethyl 244.78 Structural analog; discontinued, suggesting limited commercial viability . Unreported; dimethyl groups may reduce mobility compared to ethyl derivatives .
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic acid hydrochloride C₁₁H₁₆Cl₂N₂O₂S Piperidinecarboxylic acid, hydrochloride 323.23 Pharmaceutical intermediate; enhanced polarity due to carboxylic acid . Likely lower bioaccumulation potential due to hydrophilic groups .

Key Structural and Functional Differences

Core Functional Groups: The target compound’s 2-ethylpiperidine group contrasts with clothianidin’s nitroguanidine moiety. This difference likely alters receptor binding specificity, making clothianidin a potent insecticide , while the target compound’s activity remains underexplored.

Piperidine derivatives generally show lower acute mammalian toxicity (e.g., LD₅₀ > 2,000 mg/kg in rats for similar compounds) .

Biological Activity

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine (CAS No. 478064-78-7) is a chemical compound that has garnered attention for its potential biological activities . This compound features a thiazole ring, which is known for its pharmacological properties, and a piperidine moiety that may influence its biological interactions.

PropertyValue
Molecular FormulaC11H17ClN2S
Molecular Weight244.78 g/mol
CAS Number478064-78-7
StructureChemical Structure

The biological activity of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine is primarily attributed to its interaction with various biological targets. Research indicates that compounds with thiazole and piperidine structures often exhibit antimicrobial , anti-inflammatory , and neuroprotective effects.

Antimicrobial Activity

Studies have shown that thiazole derivatives possess significant antimicrobial properties. The presence of the chlorine atom in this compound may enhance its efficacy against bacterial strains. For instance, a study demonstrated that similar thiazole compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine could potentially have similar effects .

Neuroprotective Effects

In silico studies have indicated that compounds with structural similarities to 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine can inhibit neurodegenerative processes by modulating pathways involved in oxidative stress and apoptosis . This suggests a potential for this compound in treating conditions like Alzheimer's disease.

In Vivo Studies

Research involving animal models has highlighted the potential therapeutic applications of this compound. For example, it has been evaluated for its efficacy in reducing pain and inflammation in models of neuropathic pain, showcasing its possible role as an analgesic agent .

Case Study: Neurodegenerative Disease Models

In a study focused on neurodegenerative diseases, researchers utilized molecular docking techniques to evaluate the binding affinity of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine to targets involved in neuroprotection. The results indicated favorable interactions with key proteins associated with Alzheimer's pathology, suggesting that this compound could be a candidate for further development in neuroprotective therapies .

Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
NeuroprotectivePotential inhibition of neurodegeneration pathways
AnalgesicReduced pain in neuropathic models

Q & A

Q. What in silico tools can predict metabolic pathways or toxicity profiles for this compound?

  • Methodological Answer :
  • ADMET Prediction : Use software like SwissADME or ProTox-II to estimate bioavailability, cytochrome P450 interactions, and hepatotoxicity.
  • Metabolite Identification : Simulate Phase I/II metabolism with tools such as Meteor (Lhasa Limited) .

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